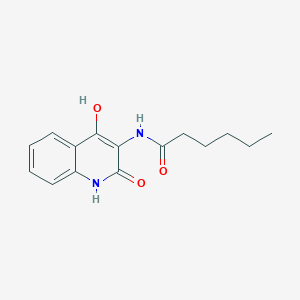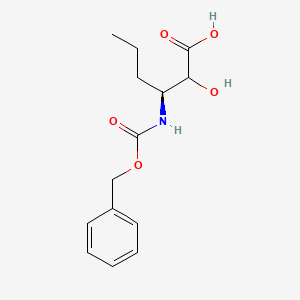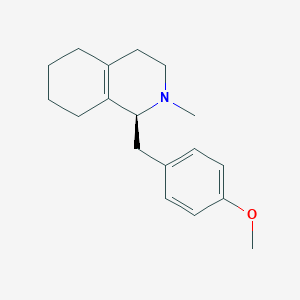![molecular formula C16H12N4O B11845408 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 143182-50-7](/img/structure/B11845408.png)
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique indeno-pyrazolone structure, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with indan-1,2-dione to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple amino groups and a triazine core.
Tris(4-aminophenyl)amine: Contains three amino groups attached to a central amine core.
Uniqueness
6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one is unique due to its indeno-pyrazolone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
143182-50-7 |
|---|---|
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
6-amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C16H12N4O/c17-9-1-4-11(5-2-9)20-15-12-6-3-10(18)7-13(12)16(21)14(15)8-19-20/h1-8H,17-18H2 |
Clé InChI |
TVLCUYYFGSNQJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)C4=C3C=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


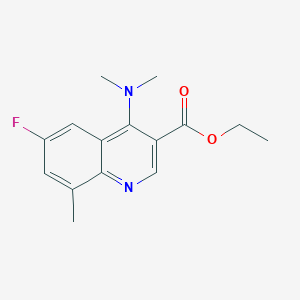
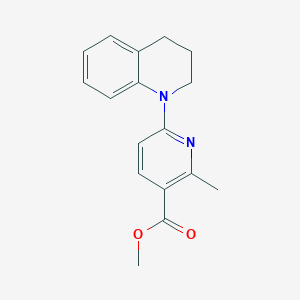
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)





